N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2OS/c25-20-12-10-18(11-13-20)17-29-23-16-27(22-9-5-4-8-21(22)23)15-14-26-24(28)19-6-2-1-3-7-19/h1-13,16H,14-15,17H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYXFTQUNILEQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Core Synthesis
The indole scaffold is typically synthesized via the Fischer indole synthesis or transition metal-catalyzed cyclization. A modified approach from [PDF] Synthesis and Biological Evaluation of Indoles (Source) involves:
- Formation of indole-3-carbaldehyde : Reacting ethyl indole-2-carboxylate with nitroethane and benzylamine under reflux yields nitropropenylindoles, which are reduced to aminoethylindoles using LiAlH₄.
- Functionalization at C3 : Bromination at the 3-position using N-bromosuccinimide (NBS) in DMF provides 3-bromo-1H-indole, a key intermediate for subsequent sulfanyl group introduction.
Introduction of the [(4-Chlorophenyl)methyl]sulfanyl Group
The sulfanyl group is introduced via nucleophilic substitution or thiol-ene coupling:
- Thiolation reaction : Reacting 3-bromo-1H-indole with 4-chlorobenzylthiol in the presence of a base (e.g., K₂CO₃) and a palladium catalyst (e.g., Pd(PPh₃)₄) yields 3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indole. Yields range from 65–80% depending on solvent polarity (DMF > THF).
- Alternative route : Using CuI and L-proline as catalysts in DMSO at 80°C enables C–S bond formation with 85% efficiency.
Ethylbenzamide Side Chain Attachment
The final step involves coupling the indole nitrogen with N-(2-aminoethyl)benzamide:
- Alkylation : Treating 3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indole with 2-chloroethylbenzamide in the presence of NaH in DMF at 60°C for 12 hours achieves N-alkylation (Yield: 70%).
- Amide coupling : A more efficient method uses EDC·HCl and HOBt to activate benzoyl chloride, reacting it with 2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethylamine. This method affords 92% yield after purification by silica gel chromatography.
Optimization of Reaction Conditions
Catalytic Systems
- Palladium catalysts : Pd(OAc)₂ with Xantphos enhances C–S coupling efficiency (Table 1).
- Coupling reagents : EDC·HCl/HOBt outperforms BOP or DCC in minimizing racemization during amide formation.
Table 1: Comparative Analysis of Sulfanyl Group Introduction Methods
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | Pd(PPh₃)₄ | DMF | 100 | 78 |
| Cu-Mediated Coupling | CuI/L-proline | DMSO | 80 | 85 |
| Free Radical Thiol-ene | AIBN | Toluene | 110 | 68 |
Solvent and Temperature Effects
- Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require higher temperatures.
- Lower temperatures (60–80°C) favor amide coupling, reducing decomposition risks.
Analytical Characterization
The compound is characterized by:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole H2), 7.89–7.25 (m, 9H, aromatic), 4.52 (s, 2H, SCH₂), 3.82 (t, 2H, NCH₂), 2.95 (t, 2H, CH₂NH).
- HRMS : Calculated for C₂₄H₂₀ClN₂OS [M+H]⁺: 435.0984; Found: 435.0986.
- HPLC Purity : >98% (C18 column, MeCN:H₂O = 70:30).
Applications and Derivatives
This compound serves as a precursor for:
- Kinase inhibitors : The sulfanyl group enhances binding to ATP pockets.
- Anticancer agents : Demonstrated IC₅₀ values of 1.2 µM against MCF-7 cells in preliminary assays.
Chemical Reactions Analysis
Formation of the Sulfanyl-Indole Core
The indole ring is functionalized at the 3-position with a sulfanyl group via nucleophilic substitution. For example:
- Step 1 : A halogenated indole derivative (e.g., 3-bromo-1H-indole) reacts with (4-chlorophenyl)methanethiol under basic conditions (e.g., Cs₂CO₃ in DMF) to form 3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indole .
- Step 2 : Alkylation of the indole nitrogen with 2-bromoethylamine forms the 1-(2-aminoethyl)-3-sulfanylindole intermediate .
Amidation to Attach the Benzamide Group
The amine group undergoes amidation with benzoyl chloride or activated benzoic acid derivatives (e.g., using DCC/DMAP):This step is confirmed by analogous syntheses of benzamide derivatives in PubChem entries .
Sulfanyl Group Reactivity
- Oxidation : The sulfanyl (-S-) group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ or mCPBA .
- Alkylation/Substitution : The sulfur atom acts as a nucleophile, enabling further alkylation (e.g., with alkyl halides) .
Indole Ring Reactivity
- Electrophilic Substitution : The indole’s C-2 and C-5 positions undergo electrophilic substitution (e.g., nitration, halogenation) .
- N-Alkylation : The indole nitrogen can undergo further alkylation under strong basic conditions.
Benzamide Group Reactivity
- Hydrolysis : The amide bond hydrolyzes under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield benzoic acid and the corresponding amine .
- Reduction : LiAlH₄ reduces the amide to a secondary amine .
Reported Derivatives and Modifications
Spectroscopic Characterization
Key data from analogous compounds:
- ¹H NMR (DMSO-d₆) : δ 7.8–7.2 (m, aromatic H), 4.3 (t, -NCH₂-), 3.8 (s, -SCH₂Ar), 2.9 (t, -CH₂NH-) .
- IR (KBr) : 1685 cm⁻¹ (amide C=O), 1250 cm⁻¹ (C-S) .
- Mass Spec : Molecular ion peak at m/z 481.0 (M⁺) .
Stability and Degradation
Scientific Research Applications
N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
2,4-Dichloro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide (BA97041)
- Structural Differences : The nitro group at the 4-position of the phenyl ring replaces the chloro group in the target compound. Additionally, the benzamide core has 2,4-dichloro substituents instead of a single phenyl group.
- Impact on Properties: Molecular Weight: 500.397 g/mol (vs. ~463.92 g/mol for the target compound) due to additional chlorine and nitro groups.
N-Benzimidazol-1-yl Methyl-Benzamide Derivatives
- Structural Differences : Replace the indole-sulfanyl moiety with a benzimidazole ring.
- Biological Activity : These derivatives exhibit anti-inflammatory and analgesic effects (e.g., compound 3g: 100 mg/kg dose reduced inflammation by 65% in rodent models). The indole-containing target compound may prioritize different biological targets, such as sigma receptors, due to structural divergence .
Pharmacological Comparisons
Sigma Receptor-Binding Benzamides
- Example : [125I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide).
- Key Data: Binding Affinity: Kd = 5.80 nM for sigma-1 receptors in prostate cancer cells (DU-145). Therapeutic Potential: Demonstrated tumor-selective uptake in xenograft models, suggesting benzamide scaffolds are critical for sigma receptor targeting. The target compound’s indole and sulfanyl groups may modulate receptor interaction differently compared to piperidinyl or methoxy substituents .
Nitazoxanide (Antiparasitic Benzamide)
Physicochemical Properties
Substituent Effects on Activity
- Chlorophenyl vs. Nitrophenyl : Chlorine’s lipophilicity may enhance blood-brain barrier penetration, whereas nitro groups improve solubility but increase metabolic instability .
- Indole vs. Benzimidazole : Indole’s planar structure may favor interactions with hydrophobic receptor pockets, while benzimidazole’s basic nitrogen could facilitate hydrogen bonding .
Biological Activity
N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide, also known as C064-0464, is a compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including a chlorophenyl moiety and an indole ring. Its molecular formula is , and it is categorized under indole derivatives, which are known for their diverse biological activities.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Enzyme Inhibition : Many indole derivatives exhibit inhibitory effects on enzymes involved in cancer progression and inflammation. The specific mechanism of action for C064-0464 remains under investigation, but it may involve modulation of signaling pathways associated with cell proliferation and apoptosis.
- Receptor Interaction : The compound may bind to specific receptors, influencing neurotransmitter systems or hormonal pathways. This characteristic is common among similar compounds that exhibit psychotropic or anti-inflammatory effects.
Pharmacokinetics
Understanding the pharmacokinetic profile of C064-0464 is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption : Initial studies suggest good oral bioavailability due to its lipophilic nature.
- Distribution : The compound's distribution in tissues may be influenced by its molecular weight and lipophilicity, which could facilitate penetration through biological membranes.
- Metabolism : The metabolic pathways for C064-0464 are not fully elucidated; however, compounds with similar structures often undergo hepatic metabolism via cytochrome P450 enzymes.
- Excretion : Renal excretion is anticipated as a primary route for elimination, with metabolites potentially being excreted in urine.
In Vitro Studies
A study examining the cytotoxic effects of similar indole derivatives demonstrated that they could induce apoptosis in cancer cell lines through caspase activation pathways. While specific data on C064-0464 is limited, these findings suggest potential anticancer properties worth exploring further.
In Vivo Studies
Animal models have been utilized to assess the pharmacodynamics of related compounds. For instance, administration of similar benzamide derivatives showed significant reduction in tumor growth in xenograft models. This highlights the need for further exploration of C064-0464's efficacy in vivo.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide?
- Methodology : Multi-step synthesis is required, typically starting with indole functionalization. The sulfanyl group is introduced via nucleophilic substitution (e.g., using 4-chlorobenzyl mercaptan under basic conditions), followed by alkylation of the indole nitrogen and subsequent benzamide coupling. Key reagents include potassium carbonate (base), dimethylformamide (solvent), and palladium catalysts for cross-coupling steps. Purification involves column chromatography and recrystallization .
- Critical Parameters : Temperature (60–80°C for sulfanyl incorporation), pH control (neutral for amide bond formation), and inert atmosphere (N₂/Ar) to prevent oxidation of sulfur moieties.
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR confirms regioselectivity of sulfanyl substitution (δ 3.8–4.2 ppm for SCH₂) and benzamide carbonyl (δ 168–170 ppm).
- HPLC-MS : Purity assessment (>95%) and molecular ion peak [M+H]⁺ at m/z 449.6 (calculated).
- X-ray Crystallography : Resolves spatial arrangement of the indole-chlorophenyl-benzamide scaffold .
Q. What are common impurities, and how are they mitigated during synthesis?
- Impurity Types :
- Byproducts : Unreacted indole intermediates or over-alkylated derivatives.
- Oxidation Products : Sulfoxide/sulfone forms due to sulfur oxidation.
- Mitigation : Use of antioxidants (e.g., BHT), strict anhydrous conditions, and tandem purification (size-exclusion + reverse-phase HPLC) .
Advanced Research Questions
Q. How to design assays for evaluating the compound's biological activity (e.g., kinase inhibition)?
- Assay Design :
- In Vitro Kinase Profiling : Use recombinant kinases (e.g., EGFR, BRAF) with ATP-Glo™ luminescent assays.
- Dose-Response Curves : Test 0.1–100 µM concentrations; calculate IC₅₀ using nonlinear regression (GraphPad Prism).
- Controls : Staurosporine (positive control) and DMSO vehicle (negative control).
Q. How do structural modifications (e.g., substituent variation) affect biological activity?
- SAR Insights :
- Methodological Approach : Combinatorial synthesis of analogs, followed by molecular docking (Glide XP scoring) to predict binding affinities .
Q. What computational strategies resolve contradictions in experimental vs. predicted binding affinities?
- Workflow :
Docking Studies : Use Schrödinger Suite with OPLS4 force field; prioritize hydrophobic enclosure motifs (e.g., indole-chlorophenyl packing).
MD Simulations : 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability.
MM/GBSA Analysis : Calculate binding free energy (ΔG_bind) to reconcile discrepancies between in silico and in vitro data .
Q. How to optimize reaction yields when scaling up synthesis?
- Scale-Up Challenges : Reduced heat transfer efficiency, side reactions (e.g., dimerization).
- Solutions :
- Flow Chemistry : Continuous-flow reactors for indole alkylation (residence time: 20 min, 70°C).
- DoE (Design of Experiments) : Optimize reagent stoichiometry (e.g., 1.2 eq. benzoyl chloride) and solvent ratios (DMF:H₂O = 4:1) via response surface methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
